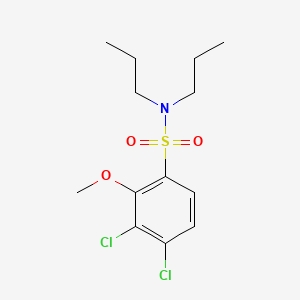

3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide

Description

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative featuring a dipropylamine group at the sulfonamide nitrogen, with chlorine substituents at the 3- and 4-positions and a methoxy group at the 2-position of the aromatic ring. This compound belongs to a broader class of N,N-dialkylbenzenesulfonamides, which are explored for diverse applications, including enzyme inhibition, agrochemicals, and materials science . The dichloro and methoxy substituents likely influence its electronic properties, lipophilicity, and biological interactions compared to analogs with different functional groups.

Properties

IUPAC Name |

3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl2NO3S/c1-4-8-16(9-5-2)20(17,18)11-7-6-10(14)12(15)13(11)19-3/h6-7H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGKQSHXIAULCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichloro-2-methoxybenzenesulfonyl chloride.

Reaction with Dipropylamine: The sulfonyl chloride is reacted with dipropylamine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

Substitution Reactions: Products include substituted derivatives of the original compound.

Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Hydrolysis: Products include the corresponding sulfonic acid and amine.

Scientific Research Applications

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Physical and Spectral Properties

Computational and Stability Insights

Biological Activity

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide compound notable for its potential biological activities. With the molecular formula C13H19Cl2NO3S, it features a unique structure that includes two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves the compound's ability to interfere with bacterial enzyme systems, particularly those involved in folate synthesis, similar to other sulfonamides.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, potentially leading to reduced tumor growth in vitro and in vivo models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis in bacteria.

- Signal Transduction Modulation : The compound may influence signal transduction pathways related to cell proliferation and survival, particularly in cancer cells .

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various sulfonamides found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides like sulfamethoxazole, indicating enhanced potency.

Study 2: Cancer Cell Line Analysis

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound activates apoptotic pathways through caspase activation .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two propyl groups; methoxy and sulfonamide groups | Antimicrobial; anticancer |

| 3,4-Dichloro-2-methoxy-N-propylbenzenesulfonamide | One propyl group; similar functional groups | Moderate antimicrobial activity |

| 3,4-Dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide | Dimethyl instead of dipropyl | Limited anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.